

# rosiglitazone maleate solubility in different pH levels

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## Compound Focus: Rosiglitazone Maleate

CAS No.: 155141-29-0

Cat. No.: S541826

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## Solubility of Rosiglitazone Maleate Across pH Levels

The following table summarizes its solubility in different buffered media, which reflects the conditions encountered in the gastrointestinal tract (GIT) [1]:

pH Level	Solubility (mg/mL)	Physiological Correlation
1.2 & 2.0 (Simulated Gastric Fluid)	~11.8 (at pH 1.2) [2]	Stomach (fasted state)
4.0	~1.0 [1]	Stomach (fed state) / Duodenum
6.0	Information missing	Jejunum / Proximal small intestine
6.8	Information missing	Ileum / Distal small intestine
7.2 & 8.0	Very low [1]	Colon

The core finding is that **Rosiglitazone Maleate** is highly soluble in the stomach's acidic environment, but its solubility gradually decreases as the pH increases, becoming very low in neutral to basic environments above pH 7 [1]. This indicates that the rate and extent of its absorption are primarily controlled by its dissolution rate in the upper GI tract [1].

## Experimental Methodology for Solubility Measurement

The solubility data is typically determined through a well-established equilibrium solubility method. Here is a detailed protocol based on standard scientific practice [1]:

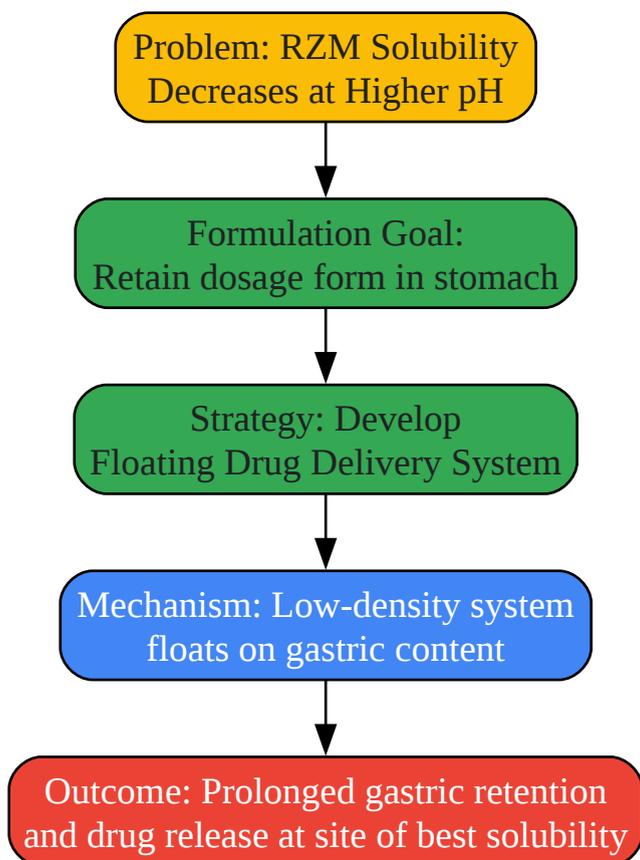
- **Preparation of Media:** Prepare buffered media (e.g., using phosphate or acetate buffers) or simulated gastrointestinal fluids (like SGF without pepsin) covering a pH range from 1.2 to 8.0.
- **Sample Setup:** Place an excess amount of **Rosiglitazone Maleate** into a container with a known volume (e.g., 20 mL) of each pH-adjusted medium [1].
- **Equilibration:** Maintain the suspensions at a constant temperature of  $37 \pm 0.5^{\circ}\text{C}$  to simulate physiological conditions. Shake them in a thermostatically controlled water bath or shaker for a sufficient period (e.g., 24 hours) to reach equilibrium [1].
- **Sampling and Filtration:** After equilibration, withdraw aliquots (e.g., 1 mL) from each solution. Immediately filter the samples through a **0.22- $\mu\text{m}$  membrane filter** to remove any undissolved drug particles [1].
- **Analysis and Quantification:** Analyze the filtered solutions using a suitable analytical method. **High-Performance Liquid Chromatography (HPLC)** is commonly employed for this purpose. The concentration of the dissolved drug is determined by comparing the results to a pre-established calibration curve [1].

## Pharmaceutical Relevance & Formulation Strategies

The pH-dependent solubility profile of **Rosiglitazone Maleate** is a critical driver for its formulation design.

- **Absorption Window:** Since the drug is predominantly absorbed from the stomach and upper part of the GIT, retaining the dosage form in this region maximizes absorption [1].
- **Gastroretentive Drug Delivery Systems (GRDDS):** To overcome the challenge of reduced solubility and absorption in the lower GI tract, researchers have developed floating drug delivery systems. These systems are designed to stay in the stomach for a prolonged period, allowing the drug to be released in a controlled manner in the region where it is most soluble [1] [2].
- **Floating Microspheres and Tablets:** Multi-unit systems like floating microspheres or single-unit floating tablets are examples of such approaches. They have a bulk density less than gastric fluid, allowing them to remain buoyant in the stomach content, thereby enhancing bioavailability and providing better glycemic control [1] [2].

The diagram below illustrates this core formulation strategy that leverages the drug's solubility characteristic.



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Rationale for developing gastroretentive formulations for **Rosiglitazone Maleate**.

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## References

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2. Formulation and in vitro evaluation of sustained release floating [itmedicalteam.pl]

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